2-Chloro-4-ethyl-1,3-benzothiazole
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Overview
Description
2-Chloro-4-ethyl-1,3-benzothiazole is an organic compound with the molecular formula C9H8ClNS. It belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
2-Chloro-4-ethyl-1,3-benzothiazole is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and medicinal applications . They have shown promising results as anti-tubercular compounds , and some derivatives have displayed antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives generally work by interacting with their targets and inhibiting their function . This interaction can lead to changes in the target’s activity, potentially disrupting essential biochemical processes in the pathogen and leading to its death or growth inhibition .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For example, if the compound inhibits DNA gyrase, it could disrupt DNA replication and transcription, leading to cell death . Similarly, inhibition of enzymes involved in cell wall synthesis (such as MurB) could lead to cell wall weakening and eventual cell lysis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Generally, by inhibiting essential enzymes or proteins, the compound could disrupt critical cellular processes, leading to cell death or growth inhibition . For instance, benzothiazole derivatives have shown inhibitory effects against M. tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-1,3-benzothiazole typically involves the reaction of 2-mercaptoaniline with acid chlorides. One common method is the treatment of 2-mercaptoaniline with 2-chloroacetyl chloride under acidic conditions . The reaction proceeds as follows:
C6H4(NH2)SH+ClCH2COCl→C6H4(NH)SCOCH2Cl+HCl+H2O
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: Reduction can lead to the formation of corresponding amines and thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, sodium ethoxide, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution: Products include 2-alkoxy-4-ethyl-1,3-benzothiazole and 2-amino-4-ethyl-1,3-benzothiazole.
Oxidation: Products include this compound sulfoxide and sulfone.
Reduction: Products include 2-amino-4-ethyl-1,3-benzothiazole
Scientific Research Applications
2-Chloro-4-ethyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and rubber accelerators
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: Similar structure but lacks the ethyl group.
2-Mercaptobenzothiazole: Contains a thiol group instead of a chlorine atom.
4-Ethyl-1,3-benzothiazole: Lacks the chlorine atom at the 2-position.
Uniqueness
2-Chloro-4-ethyl-1,3-benzothiazole is unique due to the presence of both the chlorine and ethyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-4-ethyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOWVESUHAQWMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365945 |
Source
|
Record name | 2-chloro-4-ethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176976-44-6 |
Source
|
Record name | 2-Chloro-4-ethylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176976-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-4-ethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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